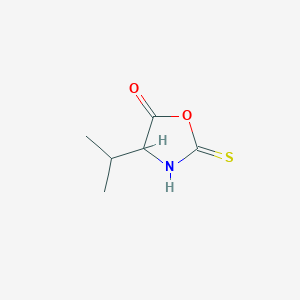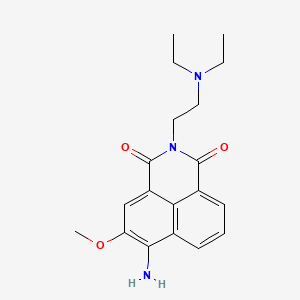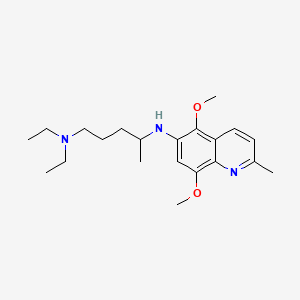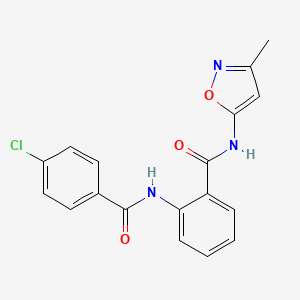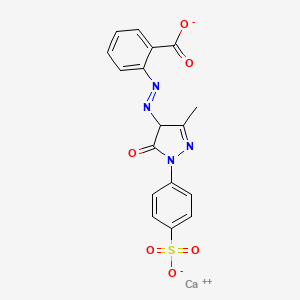![molecular formula C9H8BrN3O2 B12884475 Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole followed by esterification. One common method involves reacting 1-methyl-1H-benzo[d][1,2,3]triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated triazole derivative.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions typically occur under mild conditions with solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while reduction and oxidation reactions can produce de-brominated or carboxylic acid derivatives, respectively.
科学的研究の応用
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine and ester groups, making it less reactive in certain substitution reactions.
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the methyl and ester groups, affecting its solubility and reactivity.
Methyl 1H-benzo[d][1,2,3]triazole-6-carboxylate: Lacks the bromine atom, making it less suitable for certain substitution reactions.
Uniqueness
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the presence of both the bromine atom and the ester group.
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
methyl 7-bromo-3-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-4-5(9(14)15-2)3-6(10)8(7)11-12-13/h3-4H,1-2H3 |
InChIキー |
NIKRXPBMIKGNNM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC(=C2)C(=O)OC)Br)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
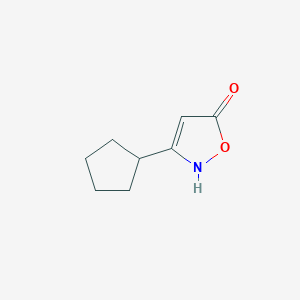

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)

